2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Overview
Description
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE is a complex organic compound that features a quinoline core substituted with a pyrazole moiety and a dimethylphenyl group
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylphenylamine with 8-methylquinoline-4-carboxylic acid, followed by cyclization with hydrazine to form the pyrazole ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline or phenyl rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyrazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHYLPHENYL)-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE: Lacks the 8-methyl group, which may affect its reactivity and biological activity.
2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE: Lacks the pyrazole moiety, which may reduce its potential as an enzyme inhibitor.
8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE: Lacks the dimethylphenyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylphenyl group, pyrazole moiety, and quinoline core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]-pyrazol-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-8-9-17(12-16(14)3)20-13-19(22(26)25-11-5-10-23-25)18-7-4-6-15(2)21(18)24-20/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPFTRGKDPJTMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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